GS 283
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Overview
Description
GS-283 is a chemical compound known for its role as a calcium ion antagonist. It is also recognized as a weak histamine and muscarinic receptor blocker in rat and guinea pig tracheal smooth muscles . The compound has a molecular formula of C17H17NO3 and a molecular weight of 283.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-283 involves several steps, starting from commercially available starting materials. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the core structure through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of GS-283 would likely involve optimization of the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
GS-283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in GS-283.
Substitution: Substitution reactions can occur, particularly at the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GS-283 has several scientific research applications, including:
Chemistry: Used as a tool compound to study calcium ion antagonism and receptor blocking activities.
Biology: Employed in experiments involving tracheal smooth muscle responses in animal models.
Medicine: Investigated for potential therapeutic applications due to its receptor blocking properties.
Mechanism of Action
GS-283 exerts its effects primarily by blocking calcium ion channels, which leads to a decrease in calcium ion influx into cells. This action results in the relaxation of smooth muscles, particularly in the trachea. Additionally, GS-283 acts as a weak antagonist at histamine and muscarinic receptors, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium ion antagonist with similar smooth muscle relaxation properties.
Nifedipine: A well-known calcium ion channel blocker used in the treatment of hypertension.
Diltiazem: A calcium ion antagonist with both cardiac and smooth muscle effects.
Uniqueness
GS-283 is unique due to its dual action as a calcium ion antagonist and a weak histamine and muscarinic receptor blocker. This combination of activities makes it a valuable compound for studying multiple pharmacological pathways simultaneously .
Properties
CAS No. |
149440-36-8 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C17H17NO3/c1-21-13-4-2-11(3-5-13)8-15-14-10-17(20)16(19)9-12(14)6-7-18-15/h2-5,9-10,19-20H,6-8H2,1H3 |
InChI Key |
KEZZGJVNRZSQGG-UHFFFAOYSA-N |
SMILES |
OC1=C(O)N=C(CC2=CC=C(OC)C=C2)C3=C1C=C(O)C(O)=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS 283; GS-283; GS283. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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